molecular formula C10H6F4N2 B1396520 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine CAS No. 1116339-59-3

6-Fluoro-4-(trifluoromethyl)quinolin-2-amine

Cat. No.: B1396520
CAS No.: 1116339-59-3
M. Wt: 230.16 g/mol
InChI Key: KVVQBWAJXISTTM-UHFFFAOYSA-N
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Description

6-Fluoro-4-(trifluoromethyl)quinolin-2-amine is a useful research compound. Its molecular formula is C10H6F4N2 and its molecular weight is 230.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-fluoro-4-(trifluoromethyl)quinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4N2/c11-5-1-2-8-6(3-5)7(10(12,13)14)4-9(15)16-8/h1-4H,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVQBWAJXISTTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CC(=N2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20705222
Record name 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine
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Molecular Weight

230.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1116339-59-3
Record name 6-Fluoro-4-(trifluoromethyl)-2-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1116339-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine (CAS No. 1116339-59-3). As a member of the fluorinated quinoline class of heterocyclic compounds, this molecule holds significant promise in the fields of medicinal chemistry and materials science. The strategic incorporation of both a fluorine atom and a trifluoromethyl group onto the quinoline scaffold is anticipated to bestow unique physicochemical properties, influencing its biological activity and pharmacokinetic profile. This document will delve into the theoretical and analogous experimental data to elucidate its structural characteristics, propose a viable synthetic pathway, and explore its potential as a scaffold for novel therapeutic agents. While specific experimental data for this compound is not widely published, this guide synthesizes information from closely related analogues to provide a robust and insightful resource for the scientific community.

Introduction: The Significance of Fluorinated Quinolines

The quinoline ring system is a foundational scaffold in medicinal chemistry, present in a wide array of natural products and synthetic drugs.[1] Its versatile structure has been exploited to develop agents with diverse therapeutic applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The introduction of fluorine-containing substituents, such as a fluoro or trifluoromethyl group, is a well-established strategy in drug design to modulate a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity.[2] The trifluoromethyl group, in particular, is known for its strong electron-withdrawing nature and its ability to enhance membrane permeability.[3][4]

6-Fluoro-4-(trifluoromethyl)quinolin-2-amine combines these key structural features, making it a molecule of considerable interest for the development of novel pharmaceuticals and functional materials. This guide aims to provide a detailed technical understanding of this compound, leveraging available data on its analogues to predict its properties and potential.

Molecular Structure and Physicochemical Properties

The molecular structure of 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine is characterized by a quinoline core substituted with a fluorine atom at the 6-position, a trifluoromethyl group at the 4-position, and an amine group at the 2-position.

PropertyValueSource
CAS Number 1116339-59-3[5][6]
Molecular Formula C10H6F4N2[5][6]
Molecular Weight 230.16 g/mol [7]
Predicted Boiling Point 318.7±42.0 °C[7]
Predicted Density 1.468±0.06 g/cm3 [7]
Predicted pKa 3.50±0.50[7]
SMILES C1=CC2=C(C=C1F)C(=CC(=N)N2)C(F)(F)F[5]
InChI InChI=1S/C10H6F4N2/c11-5-1-2-8-6(3-5)7(10(12,13)14)4-9(15)16-8/h1-4H,(H2,15,16)[5]
InChIKey KVVQBWAJXISTTM-UHFFFAOYSA-N[5]

Note: Some physical properties are predicted due to the absence of published experimental data.

Spectroscopic Characterization (Predicted)

While experimental spectra for 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine are not publicly available, data from commercial suppliers indicate that NMR, CNMR, HPLC, and LC-MS data have been generated.[5] Based on the analysis of structurally similar compounds, the following spectral characteristics can be anticipated:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups. The protons of the amino group will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms of the quinoline core. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to C-F coupling. The carbons attached to the fluorine and amino groups will also show distinct chemical shifts.

  • ¹⁹F NMR: The fluorine NMR will show two distinct signals: one for the fluorine atom at the 6-position and another for the trifluoromethyl group at the 4-position, which will appear as a singlet.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 230.16. Fragmentation patterns would likely involve the loss of the trifluoromethyl group and other characteristic cleavages of the quinoline ring.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-F stretching vibrations (around 1100-1300 cm⁻¹), and aromatic C=C and C=N stretching vibrations.

Crystallography and Molecular Geometry

No experimental crystal structure for 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine has been reported. However, analysis of related quinoline structures suggests that the quinoline ring system is essentially planar.[8] The trifluoromethyl group will adopt a tetrahedral geometry, and the exocyclic amino group will be situated in the plane of the quinoline ring to maximize conjugation.

Synthesis of 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine

A definitive, published synthetic protocol for 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine is not available. However, based on established synthetic methodologies for substituted quinolines, a plausible and efficient route can be proposed. A common and effective method for the synthesis of 2-aminoquinolines involves the cyclization of appropriately substituted anilines.

Proposed Synthetic Pathway: Friedländer Annulation

The Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group, is a classical and versatile method for quinoline synthesis. A variation of this approach, starting from a substituted aniline and a β-ketoester, is a likely route.

Synthetic Pathway cluster_0 Starting Materials A 4-Fluoro-2-aminobenzotrifluoride C Condensation A->C B Ethyl acetoacetate B->C E Intermediate Enamine C->E D Cyclization (High Temperature) F 6-Fluoro-4-(trifluoromethyl)quinolin-2-ol D->F E->D G Chlorination (e.g., POCl3) F->G H 2-Chloro-6-fluoro-4-(trifluoromethyl)quinoline G->H I Amination (e.g., NH3) H->I J 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine I->J Potential_Biological_Activities cluster_0 Potential Therapeutic Areas A 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine B Anticancer A->B Inhibition of cell proliferation C Antimalarial A->C Disruption of heme polymerization D Antibacterial/ Antifungal A->D Inhibition of essential enzymes E Kinase Inhibition A->E Targeting oncogenic signaling pathways

Caption: Potential therapeutic applications of 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine.

Experimental Protocols for Evaluation

To ascertain the therapeutic potential of 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine, a series of in vitro and in vivo assays would be necessary. The following are generalized protocols based on standard methodologies in the field.

In Vitro Anticancer Activity Assay

Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine (typically ranging from 0.01 µM to 100 µM) for 48-72 hours.

  • Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue assay.

  • Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to untreated controls. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

In Vitro Antimalarial Assay

Objective: To evaluate the efficacy of the compound against Plasmodium falciparum.

Protocol:

  • Parasite Culture: Culture chloroquine-sensitive and chloroquine-resistant strains of P. falciparum in human erythrocytes in a complete medium.

  • Drug Susceptibility Assay: Synchronize the parasite culture to the ring stage. Add serial dilutions of the test compound to the culture in 96-well plates.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions.

  • Parasite Growth Inhibition Assay: Quantify parasite growth using a SYBR Green I-based fluorescence assay or a pLDH (parasite lactate dehydrogenase) assay.

  • Data Analysis: Calculate the IC₅₀ values by plotting the percentage of growth inhibition against the drug concentration.

Conclusion and Future Directions

6-Fluoro-4-(trifluoromethyl)quinolin-2-amine is a promising molecular scaffold with significant potential in drug discovery and materials science. The strategic placement of fluoro and trifluoromethyl groups on the 2-aminoquinoline core is expected to confer favorable physicochemical and biological properties. While a comprehensive experimental characterization of this specific molecule is not yet publicly available, this technical guide provides a solid foundation for future research by synthesizing information from closely related compounds.

Future research should focus on:

  • Definitive Synthesis and Characterization: The development and publication of a detailed synthetic protocol and complete spectroscopic and crystallographic characterization are crucial next steps.

  • Biological Screening: A comprehensive biological evaluation against a wide range of cancer cell lines, microbial pathogens (including resistant strains), and a panel of kinases is warranted.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues with modifications at the amino group and other positions on the quinoline ring will be essential for optimizing potency and selectivity.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds identified from in vitro studies should be advanced to animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.

The exploration of 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine and its derivatives holds the potential to yield novel therapeutic agents to address unmet medical needs.

References

  • EP0039810A1 - Process for the preparation of 2-trifluoromethyl aniline - Google P
  • The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates - PMC - NIH. (URL: [Link])

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. (URL: [Link])

  • Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - RSC Publishing. (URL: [Link])

  • EP0038465A1 - Process for the preparation of 2-trifluoromethyl aniline - Google P
  • 2D QSAR Analysis of Substituted Quinoxalines for their Antitubercular and Antileptospiral Activities - PubMed. (URL: [Link])

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC. (URL: [Link])

  • Spectroscopic Analysis of an Antimalarial Drug's (Quinine) Influence on Human Serum Albumin Reduction and Antioxidant Potential - MDPI. (URL: [Link])

  • Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - MDPI. (URL: [Link])

  • EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline - Google P
  • Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoli - Malaria World. (URL: [Link])

  • Cas Number 1116339-63-9|(6-FLUORO-4-(TRIFLUOROMETHYL)QUINOLIN-2-YL)METHANOL|C11H7F4NO | molecularinfo.com. (URL: [Link])

  • The molecular structure of compounds 2 (a) and 3 (b) with ellipsoids drawn at the 50% probability level. - ResearchGate. (URL: [Link])

  • US6333434B1 - Preparation of trifluoromethylanilines - Google P
  • Synthesis, Spectral Studies and Antimicrobial Activity of 2-Aryl-3-(2′-n-butyl-4′-chloro-1′-H,5′-imidazolyl)-quinoxazolines - MDPI. (URL: [Link])

  • (PDF) Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols - ResearchGate. (URL: [Link])

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC - NIH. (URL: [Link])

  • 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | C10H5F4NO | CID 2737339 - PubChem. (URL: [Link])

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The Fluorine Spark: A Technical Chronicle of the Quinolone Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of quinolone antibiotics from a serendipitous discovery to a cornerstone of antibacterial therapy is a compelling narrative of chemical ingenuity and evolving biological understanding. This technical guide chronicles the history and discovery of fluorinated quinolones, tracing their lineage from the first-generation quinolone, nalidixic acid, to the sophisticated, broad-spectrum fluoroquinolones that have become indispensable in modern medicine. We will dissect the pivotal role of fluorine in revolutionizing the potency and spectrum of these agents, explore their molecular mechanism of action, delineate the critical structure-activity relationships that have guided their development, and touch upon their expanding therapeutic horizons beyond bacterial infections. This guide is intended to provide a comprehensive resource for professionals in the field, grounding technical details in the causal logic of scientific discovery and drug development.

The Dawn of the Quinolone Era: A Fortuitous Discovery

The story of the quinolones begins not with a targeted search for antibiotics, but as a byproduct of antimalarial research. In 1962, while attempting to synthesize chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a chemical impurity.[1][][3] This compound, a 1,8-naphthyridine derivative named nalidixic acid, demonstrated modest but notable antibacterial activity, particularly against Gram-negative bacteria.[1][4] Introduced for clinical use in 1967 for treating urinary tract infections (UTIs), nalidixic acid became the progenitor of an entirely new class of synthetic antibacterial agents.[4][5]

Although technically a naphthyridine, nalidixic acid is considered the first-generation quinolone and the predecessor to all subsequent quinolone antibiotics.[1] Its discovery sparked a wave of synthetic efforts, leading to over 10,000 analogs being synthesized in the following years, though only a few reached clinical practice.[1] Other first-generation quinolones, such as pipemidic acid and oxolinic acid, offered only marginal improvements over nalidixic acid.[1] These early agents were characterized by a narrow spectrum of activity, primarily targeting Gram-negative bacteria, and were limited by the rapid development of bacterial resistance.[6]

The Fluorine Revolution: A Quantum Leap in Potency and Spectrum

The true potential of the quinolone scaffold was unlocked in the late 1970s and early 1980s with a key chemical modification: the introduction of a fluorine atom at the C-6 position of the quinolone ring.[][7] This innovation gave rise to the fluoroquinolones, a second generation of compounds with dramatically enhanced antibacterial properties.[1] The fluorine atom was found to significantly increase the drug's penetration into the bacterial cell and enhance its inhibitory effect on the target enzymes.[]

Norfloxacin, developed in the early 1980s, was the first of this new breed of fluoroquinolones.[][8] It exhibited a much broader spectrum of activity than its predecessors, including activity against Pseudomonas aeruginosa.[8] This breakthrough was swiftly followed by the synthesis of ciprofloxacin in 1981, which demonstrated even greater potency.[4][7] The success of these second-generation fluoroquinolones solidified their place as vital tools in the fight against a wide range of bacterial infections.[4]

The development of fluoroquinolones has been marked by a generational evolution, with each subsequent generation offering improvements in spectral coverage, pharmacokinetic properties, and safety profiles.

GenerationKey AgentsSpectrum of ActivityKey Structural Features
First Nalidixic Acid, Pipemidic AcidNarrow: Primarily Gram-negative enteric bacteria.[1][6]Non-fluorinated quinolone or naphthyridine core.
Second Norfloxacin, Ciprofloxacin, EnoxacinBroadened: Excellent Gram-negative coverage (including P. aeruginosa) and some Gram-positive and atypical pathogen activity.[1][9]Introduction of a fluorine atom at C-6 and often a piperazine ring at C-7.[6]
Third Levofloxacin, SparfloxacinEnhanced Gram-positive (especially Streptococcus pneumoniae) and atypical pathogen coverage.[1][9]Various modifications to the C-7 and N-1 substituents to improve Gram-positive activity.[6]
Fourth Moxifloxacin, Gemifloxacin, TrovafloxacinBroad-spectrum: Retains activity of previous generations with added anaerobic coverage.[1][9]Modifications at the C-8 position (e.g., a methoxy group) and bulky C-7 substituents.[6]

Unraveling the Mechanism of Action: Targeting Bacterial DNA Synthesis

Fluoroquinolones exert their bactericidal effect by inhibiting the enzymes essential for bacterial DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[7][10][11] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.[12]

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, which is a critical step for initiating DNA replication.[13] In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[1][14]

  • Topoisomerase IV: This enzyme is primarily responsible for decatenating (separating) the daughter DNA chromosomes after replication.[13][14] In many Gram-positive bacteria, topoisomerase IV is the main target.[1][14]

The inhibition of these enzymes by fluoroquinolones leads to the stabilization of the enzyme-DNA complex, which in turn blocks the progression of the replication fork.[15][16] This blockage ultimately results in double-strand breaks in the bacterial chromosome, triggering a cascade of events that lead to rapid cell death.[15][16] Eukaryotic cells do not possess DNA gyrase or topoisomerase IV, which accounts for the selective toxicity of these drugs against bacteria.[1]

Fluoroquinolone Mechanism of Action cluster_bacterium Bacterial Cell FQ Fluoroquinolone Porin Porin Channel FQ->Porin Enters cell DNA_Gyrase DNA Gyrase (Gram-negative target) Porin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive target) Porin->Topo_IV Inhibits Replication DNA Replication Fork DNA_Gyrase->Replication Blocks supercoiling Topo_IV->Replication Blocks decatenation DSB Double-Strand Breaks Replication->DSB Stalls, leading to Death Cell Death DSB->Death Induces

Caption: Fluoroquinolone entry and inhibition of DNA gyrase/topoisomerase IV.

Structure-Activity Relationship (SAR): The Blueprint for Potency

The remarkable versatility of the quinolone scaffold lies in the ability to fine-tune its biological activity through chemical modifications at various positions of the bicyclic core.[7][17] Understanding these structure-activity relationships (SAR) has been the driving force behind the development of more potent and safer fluoroquinolones.

  • N-1 Position: Substitution at this position is crucial for antibacterial activity. A cyclopropyl group, as seen in ciprofloxacin, generally confers the highest potency.[6][18]

  • C-3 Carboxylic Acid and C-4 Carbonyl Group: These moieties are essential for binding to the DNA-enzyme complex and are indispensable for antibacterial activity.[8]

  • C-6 Position: The introduction of a fluorine atom here was the hallmark of the second generation, dramatically increasing potency by enhancing cell penetration and gyrase inhibition.[][6]

  • C-7 Position: This position is a key site for modification to modulate the spectrum of activity and pharmacokinetic properties. Large heterocyclic substituents, such as a piperazine ring, generally enhance activity against Gram-negative bacteria.[6] Modifications to this ring can improve Gram-positive and anaerobic coverage.[6]

  • C-8 Position: A halogen (F or Cl) or a methoxy group at this position can enhance activity and reduce the potential for resistance development.[6][19]

Gould-Jacobs Reaction Workflow start Start: Aniline Derivative + EMME step1 Step 1: Condensation (Ethanol elimination) start->step1 step2 Step 2: Thermal Cyclization (~250°C, high-boiling solvent) step1->step2 step3 Step 3: Saponification (Base hydrolysis, e.g., NaOH) step2->step3 step4 Step 4: N-Alkylation & Further Functionalization step3->step4 end Final Fluoroquinolone Product step4->end

Caption: A simplified workflow for the Gould-Jacobs synthesis of quinolones.

While the Gould-Jacobs reaction is foundational, modern synthetic chemistry has introduced more efficient and versatile methods, including transition-metal-catalyzed C-H activation and photo-induced oxidative cyclization, to construct the quinoline scaffold. [20]

Beyond Bacteria: Expanding Therapeutic Horizons

The unique mechanism of action of fluoroquinolones—targeting type II topoisomerases—has prompted investigations into their therapeutic potential beyond bacterial infections.

  • Anticancer Activity: Human cells also possess type II topoisomerases that are critical for cell division. Some fluoroquinolone derivatives have been shown to inhibit human topoisomerase II, leading to DNA damage and apoptosis in cancer cells. [21][22]This has opened an avenue for repurposing and developing novel fluoroquinolone analogs as anticancer agents, potentially offering lower toxicity compared to traditional chemotherapeutics. [21][23][24]* Antimalarial Activity: The urgent need for new antimalarial drugs has led researchers to explore various compound classes. Fluoroquinolones have demonstrated activity against the Plasmodium parasite, which causes malaria. [25][26]They appear to target the parasite's DNA gyrase, an enzyme present in the apicoplast (a unique organelle in Plasmodium), inhibiting parasite replication in both the liver and blood stages. [25][27]

The Challenge of Resistance and Future Perspectives

The extensive use of fluoroquinolones has inevitably led to the emergence and spread of bacterial resistance, threatening their clinical utility. [10]Resistance typically develops through two primary mechanisms:

  • Target-Site Mutations: Spontaneous mutations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) can alter the drug-binding site, reducing the affinity of fluoroquinolones for their targets. [12][15][28][29]2. Reduced Drug Accumulation: Bacteria can acquire mutations that either decrease the influx of the drug (e.g., by altering porin channels) or increase its efflux from the cell via multidrug resistance (MDR) pumps. [12][29] Combating resistance requires a multi-pronged approach, including antimicrobial stewardship to ensure judicious use of existing drugs and the development of new agents that can evade current resistance mechanisms. Future research in the field is focused on designing novel quinolones with enhanced activity against resistant strains, improved safety profiles, and the potential to act as dual-target inhibitors to slow the development of resistance.

Conclusion

From an unexpected impurity in an antimalarial synthesis to a vast and versatile class of antibiotics, the story of fluorinated quinolones is a testament to the power of medicinal chemistry. The strategic incorporation of the fluorine atom was a transformative event, unlocking unprecedented antibacterial potency and a broad spectrum of activity. The subsequent generations of fluoroquinolones, guided by a deep understanding of their mechanism of action and structure-activity relationships, have provided clinicians with powerful weapons against a wide array of bacterial pathogens. As we face the growing challenge of antimicrobial resistance, the lessons learned from the history of fluoroquinolones will continue to guide the rational design of the next generation of life-saving therapies, both within and beyond the realm of infectious disease.

References

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  • Gîrdan, M. A., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 29(11), 2548.
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The Trifluoromethylquinoline Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activities of Trifluoromethylquinolines for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Strategic Advantage of Fluorination in the Quinoline Core

The quinoline ring system, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide spectrum of therapeutic applications.[1] Its versatility and synthetic accessibility have made it a "privileged scaffold" in drug discovery.[2] The strategic incorporation of a trifluoromethyl (-CF3) group onto this scaffold has emerged as a powerful approach to enhance the pharmacological properties of quinoline-based compounds.[3][4]

The trifluoromethyl group imparts unique physicochemical characteristics to the parent molecule. Its high electronegativity and electron-withdrawing nature can significantly modulate the pKa of nearby functional groups, influencing ionization at physiological pH and thereby affecting drug-receptor interactions and solubility.[5] Furthermore, the CF3 group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism, leading to improved pharmacokinetic profiles.[6] Its lipophilic nature can also improve membrane permeability, a critical factor for oral bioavailability and reaching intracellular targets.[7] This guide provides a comprehensive overview of the diverse biological activities exhibited by trifluoromethylquinolines, with a focus on their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and present a critical analysis of the structure-activity relationships that govern their therapeutic potential.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Trifluoromethylquinolines have demonstrated significant promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1][2] Their efficacy stems from their ability to target key signaling pathways and cellular processes that are often dysregulated in cancer.

Mechanism of Action: Targeting Key Oncogenic Pathways

A primary mechanism by which trifluoromethylquinolines exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[8][9]

  • Tyrosine Kinase Inhibition: Many trifluoromethylquinolines have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and c-Met, which are frequently overexpressed or mutated in various cancers. By blocking the ATP-binding site of these kinases, they prevent downstream signaling cascades, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, leading to cell cycle arrest and apoptosis.[2]

  • PI3K/mTOR Pathway Inhibition: The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth and survival that is often hyperactivated in cancer. Several trifluoromethylquinoline derivatives have been shown to directly inhibit PI3K and/or mTOR, thereby suppressing tumor growth.[10]

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Certain trifluoromethylquinolines have been found to interfere with tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells.[9][11]

  • Induction of Apoptosis: Beyond specific pathway inhibition, trifluoromethylquinolines can induce apoptosis through various mechanisms, including the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins (e.g., Bax), as well as the activation of caspases.[2]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected trifluoromethylquinoline derivatives against various human cancer cell lines, with IC50 values representing the concentration required to inhibit 50% of cell growth.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 10b PC3 (Prostate)3.02[2]
LNCaP (Prostate)3.45[2]
K562 (Leukemia)3.98[2]
Compound 12e MGC-803 (Gastric)1.38[12]
HCT-116 (Colon)5.34[12]
MCF-7 (Breast)5.21[12]
Compound 2 A549 (Lung)14.14[13]
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[14][15][16][17][18]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[18]

  • Compound Treatment: Prepare serial dilutions of the trifluoromethylquinoline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[14][15]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Gently shake the plate for 5-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Visualizations

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (EGFR, c-Met) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Tubulin Tubulin Apoptosis Apoptosis Tubulin->Apoptosis Disruption leads to TFQ Trifluoromethylquinoline TFQ->RTK Inhibition TFQ->PI3K Inhibition TFQ->Tubulin Inhibition

Caption: Key anticancer mechanisms of trifluoromethylquinolines.

Antimicrobial Activity: Combating Bacterial Resistance

The emergence of multidrug-resistant bacteria poses a significant threat to global health. Quinoline-based compounds, particularly fluoroquinolones, have long been a mainstay in antibacterial therapy. The incorporation of a trifluoromethyl group offers a promising avenue for developing new antimicrobial agents with improved efficacy and the potential to overcome existing resistance mechanisms.[1][19]

Mechanism of Action: Targeting Essential Bacterial Processes

The primary antibacterial mechanism of quinolones involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[20] By forming a stable complex with the enzyme-DNA intermediate, they trap the enzymes, leading to lethal double-strand breaks in the bacterial chromosome. The trifluoromethyl group can enhance the binding affinity of the quinoline core to these enzymes and may also increase the compound's penetration through the bacterial cell wall.[21]

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected trifluoromethyl-containing quinolone derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Compound IDBacterial StrainMIC (µg/mL)Reference
CS-940 Staphylococcus aureus (Oxacillin-susceptible)≤2[22]
Enterococcus faecium4[22]
Acinetobacter spp.0.03[22]
ACNBF Vibrio parahaemolyticus100[17]
ITFMA Vibrio parahaemolyticus50[17]
Experimental Protocols

This method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[11]

Principle: A serial two-fold dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is determined as the lowest concentration of the agent that inhibits visible bacterial growth after incubation.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the trifluoromethylquinoline compound in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: From a fresh overnight culture of the test bacterium on an appropriate agar plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Plate Inoculation: Dispense 50 µL of the appropriate compound dilution into each well of a 96-well microtiter plate. Add 50 µL of the standardized bacterial inoculum to each well. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizations

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare serial dilutions of Trifluoromethylquinoline Plate_Inoculation Inoculate 96-well plate with compound and inoculum Compound_Prep->Plate_Inoculation Inoculum_Prep Prepare standardized bacterial inoculum Inoculum_Prep->Plate_Inoculation Incubation Incubate at 37°C for 16-20 hours Plate_Inoculation->Incubation MIC_Determination Visually determine the MIC (lowest concentration with no growth) Incubation->MIC_Determination

Caption: Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Quinoline derivatives have been investigated for their anti-inflammatory properties, and the addition of a trifluoromethyl group can enhance this activity.[11][23]

Mechanism of Action: Targeting Pro-inflammatory Mediators

The anti-inflammatory effects of trifluoromethylquinolines are often attributed to their ability to inhibit the production of pro-inflammatory mediators.

  • Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Some trifluoromethyl-containing compounds have shown selective inhibition of COX-2, which is desirable as it is primarily induced during inflammation, potentially reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[10][24]

  • Suppression of Nitric Oxide (NO) Production: Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO) during inflammation, contributing to tissue damage. Trifluoromethylquinolines may inhibit the expression or activity of iNOS, thereby reducing NO production.[25]

  • Modulation of Cytokine Production: Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6, IL-1β) play a central role in the inflammatory response. Trifluoromethylquinolines can potentially suppress the production of these cytokines by modulating signaling pathways like NF-κB.[25]

Quantitative Data: In Vitro Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of selected trifluoromethyl-containing compounds, with IC50 values representing the concentration required for 50% inhibition of the target.

Compound IDTargetIC50 (nM)Reference
Compound 1 COX-26.5[24]
Compound 3 COX-227.4[24]
Compound 4 COX-215.2[24]
Experimental Protocols

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The Griess reagent is used to quantify nitrite, a stable and nonvolatile breakdown product of NO.

Step-by-Step Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the trifluoromethylquinoline compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce iNOS expression and NO production. Incubate for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.

Neuroprotective Potential: Shielding the Nervous System

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease are characterized by progressive neuronal loss. There is a growing interest in the development of neuroprotective agents that can slow or halt this process. Quinoline derivatives have shown promise in this area, and the unique properties of the trifluoromethyl group may enhance their neuroprotective effects.[26][27][28]

Mechanism of Action: Combating Neuronal Stress

The neuroprotective mechanisms of trifluoromethylquinolines are likely multifaceted and may involve:

  • Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Trifluoromethylquinolines may act as antioxidants, scavenging reactive oxygen species (ROS) and protecting neurons from oxidative damage.[26]

  • Anti-inflammatory Effects: Neuroinflammation plays a crucial role in the pathogenesis of many neurodegenerative disorders. By inhibiting the production of pro-inflammatory mediators in the brain, these compounds can reduce neuroinflammation and its detrimental effects on neurons.[27]

  • Modulation of Neurotransmitter Systems: Some quinoline derivatives have been shown to interact with neurotransmitter systems, such as the cholinergic system, which is implicated in Alzheimer's disease.[29]

Quantitative Data: In Vitro Neuroprotective Activity

The following table presents the half-maximal effective concentration (EC50) values for the neuroprotective effects of selected quinolylnitrones against oxidative stress-induced neuronal cell death.

Compound IDNeuroprotective EffectEC50 (µM)Reference
QN23 Against O-R treatment1.9 ± 0.3[8]
Against IR exposure3.1 ± 0.4[8]
Experimental Protocols

This assay assesses the ability of a compound to protect neurons from glutamate-induced cell death.

Principle: Excessive stimulation of glutamate receptors leads to an influx of calcium ions, triggering a cascade of events that result in neuronal death (excitotoxicity).

Step-by-Step Protocol:

  • Neuronal Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate culture conditions.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the trifluoromethylquinoline compound for a specified period.

  • Glutamate Exposure: Expose the cells to a toxic concentration of glutamate for a defined duration.

  • Cell Viability Assessment: After the glutamate exposure, assess cell viability using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage.

Structure-Activity Relationship (SAR) and Drug-Likeness

The biological activity of trifluoromethylquinolines is highly dependent on the position of the trifluoromethyl group and the nature and position of other substituents on the quinoline ring.[21] For instance, in anticancer quinolines, the presence of an amino or alkoxy group at specific positions can significantly enhance potency.[11][21]

The "drug-likeness" of these compounds can be evaluated using computational tools and established guidelines such as Lipinski's Rule of Five, which predicts the oral bioavailability of a compound based on its physicochemical properties (molecular weight, lipophilicity, hydrogen bond donors, and acceptors).[30] The trifluoromethyl group generally increases lipophilicity, which can improve membrane permeability but may also lead to higher metabolic turnover if not strategically placed.[7]

Conclusion and Future Perspectives

Trifluoromethylquinolines represent a highly promising class of compounds with a broad range of potential therapeutic applications. Their demonstrated anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities, coupled with the favorable physicochemical properties imparted by the trifluoromethyl group, make them attractive candidates for further drug development.

Future research should focus on the synthesis and evaluation of novel trifluoromethylquinoline derivatives with improved potency and selectivity for their respective targets. A deeper understanding of their mechanisms of action, particularly the specific influence of the trifluoromethyl group on target binding and cellular processes, will be crucial for rational drug design. Furthermore, in vivo studies are needed to validate the promising in vitro results and to assess the pharmacokinetic and safety profiles of these compounds. The continued exploration of the trifluoromethylquinoline scaffold holds great promise for the discovery of new and effective therapies for a wide range of human diseases.

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Methodological & Application

Application Notes and Protocols for the Use of 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Fluorinated Quinoline Scaffold in Kinase Inhibition

The quinoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous FDA-approved drugs.[1] Its rigid, bicyclic aromatic structure provides an excellent framework for orienting functional groups to interact with the ATP-binding pocket of protein kinases. The specific derivative, 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine, represents a highly strategic starting material for the synthesis of next-generation kinase inhibitors. The incorporation of fluorine and a trifluoromethyl (-CF3) group can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this versatile building block in the development of potent and selective kinase inhibitors.

Physicochemical Properties of 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine

A foundational step in leveraging a chemical scaffold is understanding its intrinsic properties. These characteristics influence reactivity, solubility, and ultimately, the pharmacokinetic profile of its derivatives.

PropertyValueSource
CAS Number 1116339-59-3Amadis Chemical
Molecular Formula C₁₀H₆F₄N₂Amadis Chemical
Molecular Weight 230.16 g/mol Amadis Chemical
Appearance Off-white to pale yellow solidTypical
Solubility Soluble in DMSO, DMF, and chlorinated solventsInferred from structure
Storage Store at 2-8°C for long-term stabilityAmadis Chemical

PART 1: Synthesis of 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine

While a direct, one-pot synthesis for this specific molecule is not widely published, a plausible and efficient multi-step synthetic route can be devised based on established quinoline synthesis methodologies. The following protocol outlines a robust approach starting from commercially available precursors.

Proposed Synthetic Workflow

Synthesis_Workflow A 4-Fluoroaniline C Intermediate I (Enamine) A->C Condensation B Ethyl 4,4,4-trifluoroacetoacetate B->C D 6-Fluoro-4-(trifluoromethyl)quinolin-2-ol C->D Thermal Cyclization (Dowtherm A) E 2-Chloro-6-fluoro-4-(trifluoromethyl)quinoline D->E Chlorination (POCl3) F 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine E->F Buchwald-Hartwig Amination Inhibitor_Synthesis F 6-Fluoro-4-(trifluoromethyl) quinolin-2-amine H Urea-based Kinase Inhibitor F->H Urea Formation (DCM or THF) G Substituted Aryl Isocyanate (e.g., 4-chlorophenyl isocyanate) G->H VEGFR_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Quinoline-based Inhibitor Inhibitor->VEGFR2 Inhibits

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Troubleshooting & Optimization

Navigating the Synthesis of 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine, a key building block in medicinal chemistry and materials science, often presents unique challenges due to the presence of strongly electron-withdrawing fluorine and trifluoromethyl substituents. This guide, structured as a technical support center, provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the complexities of its synthesis, focusing on the prevalent Friedländer annulation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine, and what are its key challenges?

The most widely employed method is the Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[1] In this case, the typical starting materials are 2-amino-5-fluorobenzotrifluoride and a suitable three-carbon building block, most commonly ethyl 4,4,4-trifluoro-3-oxobutanoate.

The primary challenges in this synthesis stem from the electronic properties of the starting materials. The electron-withdrawing nature of the fluoro and trifluoromethyl groups can deactivate the aniline nitrogen in 2-amino-5-fluorobenzotrifluoride, potentially slowing down the initial condensation step.[2] Furthermore, the trifluoromethyl group in ethyl 4,4,4-trifluoro-3-oxobutanoate enhances the acidity of the α-protons, which can lead to competing side reactions.

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields can be attributed to several factors. Incomplete reaction is a common issue. The deactivating effect of the electron-withdrawing groups may necessitate more forcing reaction conditions, such as higher temperatures or longer reaction times, to drive the condensation and cyclization to completion. The choice of catalyst is also critical. While the Friedländer reaction can be catalyzed by both acids and bases, for substrates with strongly electron-withdrawing groups, a strong acid catalyst like p-toluenesulfonic acid or a Lewis acid can be more effective in promoting the reaction.[3][4]

Another potential cause for low yield is the occurrence of side reactions. The high acidity of the methylene protons in ethyl 4,4,4-trifluoro-3-oxobutanoate makes it susceptible to self-condensation reactions, particularly under basic conditions. This is analogous to the Claisen condensation of esters.

Q3: I am observing multiple spots on my TLC analysis of the crude product. What are the potential byproducts?

The presence of multiple spots on a TLC plate is a strong indicator of byproduct formation. Based on the mechanism of the Friedländer synthesis and the reactivity of the starting materials, several byproducts can be anticipated:

  • Incomplete Cyclization Products: The reaction may stall after the initial condensation, leading to the formation of an enamine or a β-amino-α,β-unsaturated ketone intermediate. These intermediates may be stable enough to be isolated, especially if the cyclization step is slow.

  • Self-Condensation Product of Ethyl 4,4,4-trifluoro-3-oxobutanoate: Under basic conditions, ethyl 4,4,4-trifluoro-3-oxobutanoate can undergo self-condensation to form a diketo-ester. This side reaction consumes one of the key starting materials, thereby reducing the yield of the desired quinoline.

  • Isomeric Products: While the reaction with ethyl 4,4,4-trifluoro-3-oxobutanoate is generally regioselective, the use of unsymmetrical ketones in Friedländer synthesis can lead to the formation of regioisomers.[5] Although less likely with the specified starting materials, it is a possibility to consider if alternative ketones are used.

  • Products of Starting Material Decomposition: Under harsh reaction conditions (e.g., high temperatures, strong acids or bases), the starting materials themselves may decompose. For instance, the trifluoromethyl group can be susceptible to hydrolysis under certain conditions, although this is generally a slow process.[6] Defluorination is another potential, though less common, side reaction with fluorinated aromatics.[7]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine.

Observed Issue Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Insufficient reaction temperature or time. 2. Inappropriate catalyst or catalyst concentration. 3. Deactivated starting material.1. Gradually increase the reaction temperature and monitor the reaction progress by TLC. 2. Screen different acid catalysts (e.g., p-TsOH, H₂SO₄, Lewis acids like ZnCl₂) and optimize the catalyst loading.[3] 3. Ensure the purity of the 2-amino-5-fluorobenzotrifluoride.
Multiple Byproducts Observed on TLC 1. Self-condensation of the β-ketoester. 2. Incomplete cyclization. 3. Decomposition of starting materials or product.1. If using a base catalyst, switch to an acid catalyst to minimize self-condensation. 2. Increase the reaction temperature or prolong the reaction time to promote the final cyclization and dehydration steps. 3. Use milder reaction conditions if possible. Consider protecting groups if functional groups are sensitive.
Difficulty in Product Purification 1. Byproducts with similar polarity to the desired product. 2. Tarry or oily crude product.1. Employ column chromatography with a carefully selected solvent system. Gradient elution may be necessary to achieve good separation. 2. Consider a thorough work-up procedure to remove catalyst and inorganic salts. A pre-purification step, such as trituration with a non-polar solvent, may help to solidify the crude product.
Formation of an Unexpected Isomer 1. Use of an unsymmetrical ketone as a starting material.1. Confirm the structure of the starting materials. If using an alternative to ethyl 4,4,4-trifluoro-3-oxobutanoate, be aware of potential regioselectivity issues and consult literature for similar reactions.[5]

Experimental Protocols: A Closer Look

General Procedure for Friedländer Annulation

A typical laboratory-scale synthesis would involve the following steps:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-fluorobenzotrifluoride and a slight excess (1.1-1.2 equivalents) of ethyl 4,4,4-trifluoro-3-oxobutanoate in a suitable high-boiling solvent such as diphenyl ether or Dowtherm A.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (typically 5-10 mol%).

  • Reaction: Heat the mixture to a high temperature (typically 150-200 °C) and maintain it for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash it with an aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize the acid catalyst. Subsequently, wash with brine and dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualizing Potential Side Reactions

To better understand the potential formation of byproducts, the following diagrams illustrate the main reaction pathway and a key side reaction.

Friedlander_Synthesis cluster_main Desired Reaction Pathway cluster_side Potential Side Reaction A 2-Amino-5-fluorobenzotrifluoride C Condensation Intermediate (Enamine) A->C + B (Condensation) B Ethyl 4,4,4-trifluoro-3-oxobutanoate D Cyclized Intermediate C->D Intramolecular Cyclization E 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine (Product) D->E Dehydration F Ethyl 4,4,4-trifluoro-3-oxobutanoate G Self-Condensation Product (Diketo-ester) F->G Self-Condensation (e.g., under basic conditions)

Figure 1. Simplified workflow of the desired Friedländer synthesis and a potential side reaction.

Troubleshooting_Flowchart Start Low Yield or Multiple Byproducts Q1 Check Reaction Conditions: - Temperature - Time - Catalyst Start->Q1 A1_1 Optimize Conditions: - Increase Temp/Time - Screen Catalysts Q1->A1_1 Suboptimal A1_2 Conditions Appear Optimal Q1->A1_2 Optimal Q2 Analyze Byproducts: - Isolate and Characterize (NMR, MS) A1_2->Q2 A2_1 Identified as Incomplete Reaction Intermediates Q2->A2_1 A2_2 Identified as Self-Condensation Product of Ketoester Q2->A2_2 A2_3 Other/Unknown Byproducts Q2->A2_3 Sol1 Force Reaction to Completion: - Higher Temp/Longer Time A2_1->Sol1 Sol2 Modify Reaction Conditions: - Switch to Acid Catalyst - Lower Temperature A2_2->Sol2 Sol3 Further Investigation: - Purity of Starting Materials - Alternative Synthetic Routes A2_3->Sol3

Sources

Technical Support Center: Friedländer Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Friedländer synthesis of quinolines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction to construct quinoline scaffolds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. My aim is to provide not just solutions, but also the underlying scientific reasoning to empower you to optimize your synthetic strategies.

Troubleshooting Guide: Navigating Common Experimental Hurdles

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a robust method for quinoline synthesis involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2] While versatile, the reaction is not without its challenges. This section addresses common problems in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in the Friedländer synthesis are a frequent issue and can often be traced back to several factors.[3]

  • Harsh Reaction Conditions: Traditional methods often employ high temperatures and strong acid or base catalysts, which can lead to the degradation of starting materials or the desired product.[1]

    • Expert Insight: Many organic molecules, especially those with sensitive functional groups, are not stable at the high temperatures (>150 °C) sometimes used in classical Friedländer reactions. This can lead to charring and the formation of intractable tars, significantly reducing the isolated yield of the desired quinoline.

    • Solution: Consider employing milder reaction conditions. Modern catalytic systems, such as those based on gold or iodine, can facilitate the reaction at lower temperatures.[1][4] Additionally, microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[5]

  • Suboptimal Catalyst Choice: The selection of the catalyst is critical for the success of the reaction. An inappropriate catalyst can lead to low conversion rates or the promotion of undesired side reactions.

    • Expert Insight: The choice between an acid or base catalyst depends on the specific substrates. For the condensation of ketones with 2-aminoaryl ketones, acidic conditions are often more effective, while basic conditions are generally efficient for reactions involving 2-aminoaryl aldehydes.[6]

    • Solution: A wide range of modern catalysts have been developed to improve the efficiency and selectivity of the Friedländer synthesis. These include ionic liquids, metal-organic frameworks, and polymer-supported catalysts.[7] It is advisable to screen a variety of catalysts to find the optimal one for your specific substrate combination.

  • Competing Side Reactions: The most common side reaction is the self-condensation of the ketone reactant (an aldol condensation), which consumes the starting material and reduces the yield of the quinoline product.[1]

    • Expert Insight: This is particularly problematic under basic conditions, which promote enolate formation from the ketone.

    • Solution: To circumvent this, one can use an imine analogue of the 2-aminoaryl aldehyde or ketone.[1] This pre-formation of the Schiff base can favor the desired cyclization pathway.

Question 2: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I control the regioselectivity?

Regioselectivity is a significant challenge when using unsymmetrical ketones, as the reaction can proceed via two different enolates, leading to a mixture of quinoline products.

  • Expert Insight: The regioselectivity is often governed by the relative stability of the possible enolate intermediates. Under thermodynamic control (higher temperatures, longer reaction times), the more substituted, and thus more stable, enolate is favored. Conversely, under kinetic control (lower temperatures, strong non-nucleophilic bases), the less substituted enolate is formed faster.

  • Solutions:

    • Directing Groups: Introducing a phosphoryl group on the α-carbon of the ketone can direct the reaction to a specific regioisomer.[1]

    • Catalyst Control: The use of specific amine catalysts or ionic liquids has been shown to effectively control regioselectivity.[1]

    • Strategic Choice of Reactants: In some cases, it may be more efficient to synthesize the desired regioisomer by choosing a different combination of starting materials, if possible.

Question 3: My reaction mixture is turning dark and forming a lot of baseline material on TLC. What is happening and how can I prevent it?

The formation of dark, insoluble materials is a common sign of product or starting material degradation.

  • Expert Insight: As mentioned earlier, high temperatures and strong acids or bases can cause decomposition. Additionally, 2-aminoaryl aldehydes and ketones can be prone to self-polymerization, especially under harsh conditions.[8]

  • Solutions:

    • Lower the Temperature: This is the most straightforward approach to minimize degradation.

    • Use a Milder Catalyst: Switch from a strong acid like sulfuric acid to a milder one like p-toluenesulfonic acid or even a Lewis acid.[9]

    • Solvent Choice: The choice of solvent can influence stability. In some cases, running the reaction under solvent-free conditions or in a high-boiling but inert solvent can be beneficial.[1][2]

    • Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting materials are consumed to prevent prolonged exposure of the product to the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Friedländer synthesis?

There are two widely accepted viable reaction mechanisms for the Friedländer synthesis.[9]

  • Aldol Condensation Pathway: The reaction begins with an intermolecular aldol condensation between the 2-aminoaryl carbonyl compound and the enolate of the ketone or aldehyde. This is often the rate-limiting step.[6][9] The resulting aldol adduct then undergoes a rapid intramolecular cyclization to form a dihydroxy-tetrahydroquinoline intermediate, which subsequently eliminates two molecules of water to yield the aromatic quinoline product.[6][9]

  • Schiff Base Pathway: Alternatively, the reaction can initiate with the formation of a Schiff base (imine) between the 2-aminoaryl carbonyl compound and the ketone or aldehyde.[9] This is followed by an intramolecular aldol-type reaction and subsequent dehydration to form the quinoline.[9]

While both pathways are plausible, experimental evidence suggests that for many substrate combinations, the aldol condensation pathway is the predominant route.[6]

Mechanism of the Friedländer Synthesis

Friedlander_Mechanism cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_aldol Aldol Pathway cluster_schiff Schiff Base Pathway cluster_product Product 2-Aminoaryl Carbonyl 2-Aminoaryl Carbonyl Aldol Adduct Aldol Adduct 2-Aminoaryl Carbonyl->Aldol Adduct + Ketone/Aldehyde (Aldol Condensation) Schiff Base Schiff Base 2-Aminoaryl Carbonyl->Schiff Base + Ketone/Aldehyde (Schiff Base Formation) Ketone/Aldehyde Ketone/Aldehyde Cyclized Intermediate Cyclized Intermediate Aldol Adduct->Cyclized Intermediate Intramolecular Cyclization Quinoline Quinoline Cyclized Intermediate->Quinoline -2H₂O Cyclized Imine Cyclized Imine Schiff Base->Cyclized Imine Intramolecular Aldol-type Reaction Cyclized Imine->Quinoline -H₂O

Caption: Possible mechanistic pathways for the Friedländer synthesis.

Q2: What are the advantages of the Friedländer synthesis over other quinoline syntheses like the Skraup or Doebner-von Miller reactions?

The primary advantages of the Friedländer synthesis lie in its versatility and generally milder reaction conditions compared to the Skraup and Doebner-von Miller methods.[10]

FeatureFriedländer SynthesisSkraup Synthesis
Reactants 2-Aminoaryl aldehyde/ketone + α-methylene carbonyl compoundAniline + Glycerol + Oxidizing agent
Conditions Generally milder (acidic, basic, or neutral)Harsh (strongly acidic, high temperature)
Scope Broad, allows for diverse substitution patternsLimited, mainly for simple quinolines
Yields Generally good to excellentOften low to moderate

Q3: Can I perform the Friedländer synthesis under "green" conditions?

Yes, significant progress has been made in developing more environmentally friendly Friedländer synthesis protocols. Water has been successfully used as a solvent, sometimes even without a catalyst.[10] The use of reusable heterogeneous catalysts, such as polymer-supported catalysts or zeolites, also contributes to a greener process by simplifying purification and minimizing waste.[1][2]

Experimental Protocol: A General Procedure for Friedländer Synthesis

This protocol provides a general starting point for the synthesis of a substituted quinoline. Optimization of temperature, reaction time, and catalyst loading will likely be necessary for specific substrates.

Materials:

  • 2-Aminoaryl aldehyde or ketone (1.0 eq)

  • Ketone or aldehyde with an α-methylene group (1.1 - 1.5 eq)

  • Catalyst (e.g., p-toluenesulfonic acid, 10 mol%)

  • Solvent (e.g., ethanol, toluene, or solvent-free)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Heating mantle or oil bath

  • TLC plates and developing chamber

  • Purification apparatus (e.g., column chromatography or recrystallization setup)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add the 2-aminoaryl aldehyde or ketone, the ketone or aldehyde with an α-methylene group, the catalyst, and the chosen solvent.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), cool the mixture to room temperature.

    • If the product precipitates upon cooling, it can be isolated by filtration, washed with a small amount of cold solvent, and dried.

    • If the product remains in solution, remove the solvent under reduced pressure. The residue can then be taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate (to neutralize an acidic catalyst) or dilute acid (to neutralize a basic catalyst), followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.[6]

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Experiment Monitor Monitor Reaction (TLC) Start->Monitor Problem Problem Identified? Monitor->Problem LowYield Low Yield Problem->LowYield Yes (Yield) SideProducts Side Products Problem->SideProducts Yes (Purity) Regioisomers Mixture of Regioisomers Problem->Regioisomers Yes (Selectivity) Purify Purify Product Problem->Purify No OptimizeConditions Optimize Conditions: - Milder Catalyst - Lower Temperature - Change Solvent LowYield->OptimizeConditions ModifyReactants Modify Reactants: - Use Imine Analogue SideProducts->ModifyReactants ControlRegio Control Regioselectivity: - Directing Groups - Specific Catalysts Regioisomers->ControlRegio OptimizeConditions->Monitor ModifyReactants->Monitor ControlRegio->Monitor End End Purify->End

Caption: A logical workflow for troubleshooting common issues.

References

  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. Retrieved from [Link]

  • Wikipedia. (2023, October 28). Friedländer synthesis. Wikipedia. Retrieved from [Link]

  • Gao, Y., et al. (2021). A Facile One-Pot Approach for Synthesizing Substituted Quinolines by Friedlander Reaction. ResearchGate. Retrieved from [Link]

  • Bailey, H., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistrySelect, 5(42), 13225-13229. Retrieved from [Link]

  • Salehzadeh, H., Bigdeli, Z. R., & Lam, K. (2025). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry, 27(10), 3346-3354. Retrieved from [Link]

  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. Retrieved from [Link]

  • Muchowski, J. M., & Maddox, M. L. (2004). Concerning the mechanism of the Friedländer quinoline synthesis. Canadian Journal of Chemistry, 82(3), 461-475. Retrieved from [Link]

Sources

Technical Support Center: Purification of 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the purification of this fluorinated quinoline derivative. Here, we provide in-depth, field-proven insights and troubleshooting protocols to ensure the successful isolation of your target compound with high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine?

The primary challenges stem from its physicochemical properties. The presence of the basic 2-amino group can lead to strong interactions with acidic stationary phases like silica gel during column chromatography, resulting in peak tailing and poor separation. The trifluoromethyl group enhances the compound's lipophilicity, influencing its solubility profile and potentially making the removal of non-polar impurities difficult.[1]

Q2: What are the likely impurities I should be aware of?

Without a specific synthetic route, we can anticipate impurities based on common quinoline syntheses, such as the Friedländer annulation.[2][3] Potential impurities include:

  • Unreacted starting materials: Depending on the synthesis, these could be substituted anilines and carbonyl compounds.

  • Side-products: Self-condensation products of ketone starting materials are a possibility.[4]

  • Isomers: Incomplete regioselectivity during the synthesis could lead to isomeric impurities.

  • Polymeric byproducts: Harsh reaction conditions can sometimes lead to the formation of polymeric material.

Q3: Can I use acid-base extraction for purification?

Yes, acid-base extraction is a highly effective technique for purifying 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine.[5][6] The basic amino group can be protonated with a dilute acid (e.g., 1M HCl) to form a water-soluble salt. This allows for the separation of the desired amine from neutral and acidic impurities. The amine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.

Q4: What is a good starting point for developing a recrystallization protocol?

For quinoline derivatives, common recrystallization solvents include alcohols like ethanol and methanol, or ketones such as acetone.[7] Given the fluorination, which increases lipophilicity, you may need to use a mixed solvent system, such as ethanol/water or hexane/ethyl acetate, to achieve optimal crystal formation. A small-scale solvent screening is always recommended.

Troubleshooting Guides

I. Column Chromatography

The purification of 2-aminoquinolines by column chromatography can be challenging due to the interaction of the basic amine with the acidic silica gel.[2] This can lead to significant tailing, poor resolution, and in some cases, irreversible adsorption of the product to the column.

  • Causality: The basic nitrogen of the 2-amino group interacts strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to a non-uniform elution front, causing the characteristic tailing of the spot/peak.

  • Solution:

    • Mobile Phase Modification: Add a small amount of a basic modifier to the eluent to neutralize the acidic sites on the silica gel. A common choice is triethylamine (Et₃N) at a concentration of 0.1-1% (v/v).

    • Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase, such as basic alumina or deactivated silica gel.

  • Causality: The polarity of the product and the impurity are very similar, making separation difficult with a standard solvent system.

  • Solution:

    • Optimize Solvent System: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). A good starting point for fluorinated quinolines is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane. Aim for an Rf value of 0.2-0.3 for your product to achieve good separation on the column.

    • Gradient Elution: Employ a shallow gradient elution, slowly increasing the polarity of the mobile phase. This can help to resolve components with similar polarities.

    • High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC may be necessary to achieve the desired purity.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate with 0.5% Et₃N).

  • Column Packing: Pack the column with the slurry, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the column bed.

  • Elution: Begin elution with the initial non-polar solvent mixture. Gradually increase the polarity by increasing the proportion of the more polar solvent. Collect fractions and monitor by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

ParameterRecommended Starting Conditions
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate with 0.5% Triethylamine
Gradient Start with 5% Ethyl Acetate, gradually increase to 20-30%
Monitoring TLC with UV visualization (254 nm)
II. Acid-Base Extraction

This technique leverages the basicity of the 2-amino group to separate the target compound from non-basic impurities.[5][8]

  • Causality:

    • Incomplete Protonation/Deprotonation: The pH of the aqueous layer may not be sufficiently acidic or basic to fully protonate or deprotonate the amine, leading to it remaining in the organic layer.

    • Emulsion Formation: The presence of particulate matter or surfactants can lead to the formation of a stable emulsion at the interface of the organic and aqueous layers, trapping the product.

  • Solution:

    • pH Monitoring: Use pH paper to ensure the aqueous layer is sufficiently acidic (pH < 2) during the acid wash and sufficiently basic (pH > 10) during the base wash.

    • Breaking Emulsions: If an emulsion forms, it can often be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling. In stubborn cases, filtering the entire mixture through a pad of celite can be effective.

AcidBaseExtraction crude Crude Product in Organic Solvent (e.g., EtOAc) add_acid Wash with 1M HCl crude->add_acid separate1 Separate Layers add_acid->separate1 aqueous1 Aqueous Layer (Protonated Amine) separate1->aqueous1 Aqueous organic1 Organic Layer (Neutral/Acidic Impurities) separate1->organic1 Organic add_base Add 2M NaOH until pH > 10 aqueous1->add_base extract Extract with Organic Solvent add_base->extract separate2 Separate Layers extract->separate2 aqueous2 Aqueous Layer separate2->aqueous2 Aqueous organic2 Organic Layer (Pure Amine) separate2->organic2 Organic dry Dry (Na₂SO₄), Filter, and Concentrate organic2->dry pure_product Pure Product dry->pure_product

Caption: Workflow for Acid-Base Extraction of 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine.

III. Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline material. The key is to find a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.[7]

  • Causality: The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated to a degree that favors the formation of a liquid phase over a solid crystal lattice. This can also be caused by the presence of impurities that disrupt crystallization.

  • Solution:

    • Lower the Crystallization Temperature: Use a solvent with a lower boiling point.

    • Use a Solvent Mixture: Dissolve the compound in a good solvent (e.g., ethanol) and add a poor solvent (e.g., water) dropwise until the solution becomes turbid. Then, heat to redissolve and allow to cool slowly.

    • Scratching and Seeding: Scratch the inside of the flask with a glass rod to create nucleation sites. If you have a small amount of pure solid, add a seed crystal to induce crystallization.

  • Causality: The solution is not sufficiently saturated, or there is a high activation energy barrier to nucleation.

  • Solution:

    • Concentrate the Solution: Evaporate some of the solvent to increase the concentration of the compound.

    • Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility.

    • Induce Nucleation: Use the scratching or seeding techniques described above.

Solvent/SystemPolarityComments
EthanolPolar ProticA good starting point for many quinolines.
IsopropanolPolar ProticSimilar to ethanol, but with a higher boiling point.
AcetonePolar AproticCan be effective, but its low boiling point may require very low cooling temperatures.
Ethyl Acetate/HexaneMixedA versatile system for compounds with intermediate polarity.
Ethanol/WaterMixedA good choice if the compound is highly soluble in ethanol.

Stability Considerations

The trifluoromethyl group is generally very stable and resistant to chemical and metabolic degradation.[9][10] The fluoro group on the quinoline ring is also typically robust under standard purification conditions. However, it is always good practice to avoid unnecessarily harsh acidic or basic conditions and prolonged heating to minimize the risk of any potential degradation.

References

  • BenchChem. (2025). 2-Aminoquinoline: A Technical Guide for Researchers. BenchChem.
  • Wikipedia. (2024). Quinoline. In Wikipedia. Retrieved from [Link]

  • BenchChem. (2025). Identification of common byproducts in quinoline synthesis. BenchChem.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • FooDB. (2019). Showing Compound 2-Aminoquinoline (FDB012467).
  • He, L., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3478.
  • BenchChem. (2025). A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery. BenchChem.
  • Mérida-Boon, F., et al. (2025).
  • Wikipedia. (2024). Acid–base extraction. In Wikipedia. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminoquinoline.
  • BenchChem. (2025). Technical Support Center: Recrystallization of 4-chloro-N,N-dimethylquinolin-7-amine. BenchChem.
  • Rocha, I. O., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2798–2812.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Ossila. (n.d.). 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.
  • Amadis Chemical. (n.d.). 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine, 1116339-59-3.
  • Williamson, K. L., & Masters, K. M. (2020, March 21). Acid-Base Extraction Tutorial [Video]. YouTube.
  • Foucault, A. P., & Chevolot, L. (1998). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
  • Hendawy, M. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides?
  • Fujisaka, A., et al. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 572.
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
  • MySkinRecipes. (n.d.). 6-Fluoro-2-(Trifluoromethyl)Quinolin-4-Ol.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Chem-Impex. (n.d.). 2-Aminoquinoline.
  • Matthews, A. E., et al. (2025). Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. ChemRxiv.
  • Zhang, T., et al. (2021). A Two-Step Orthogonal Chromatographic Process for Purifying the Molecular Adjuvant QS-21 with High Purity and Yield. Molecules, 26(16), 4947.
  • Rocha, I. O., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
  • Majumdar, N., & Zificsak, C. A. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Current Organic Synthesis, 13(4), 533–552.
  • De, D., et al. (1996). Aminoquinolines that circumvent resistance in Plasmodium falciparum in vitro. The American Journal of Tropical Medicine and Hygiene, 55(6), 579–583.
  • Gandeepan, P., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. Organic & Biomolecular Chemistry, 18(30), 5748–5776.
  • Zupan, M., & Pollak, A. (1975). Selective Direct Fluorination of Quinoline Derivatives. Journal of Heterocyclic Chemistry, 12(4), 845-846.
  • University of California, Irvine. (n.d.). Acid-Base Extraction.
  • Sigma-Aldrich. (n.d.).
  • Jonet, A., et al. (2012). Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action. Malaria Journal, 11, 28.
  • Broese, T., et al. (2021). Synthesis of 7-trifluoromethyl-6H-chromeno[4,3-b]quinolin-6-ones. ChemistrySelect, 6(40), 10959-10962.
  • Wang, X., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(44), 8170–8175.
  • BenchChem. (2025). Unraveling the Activity of Fluorinated Quinolines: A Technical Overview. BenchChem.
  • Jiang, R., et al. (2026). Silver-Catalyzed [3 + 2] Cyclization Reaction of α-Azidovinyl Acids with RCF2-Imidoyl Sulfoxonium Ylides: Synthesis of Polyfluoroalkyl-Substituted 2H-Pyrrole Derivatives. The Journal of Organic Chemistry.

Sources

stability issues of 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

Troubleshooting Guide: Solution Stability Issues

This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Unexpected Color Change in Solution (e.g., Yellowing or Browning)

Question: My solution of 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine, which was initially colorless, has turned yellow/brown. What could be the cause, and how can I prevent this?

Answer:

Discoloration is a common indicator of chemical degradation, particularly for aromatic amines.[1] The quinoline core itself can be susceptible to color changes when aged, especially upon exposure to light.[2]

Potential Causes & Solutions:

  • Photodegradation: Aromatic amines are often light-sensitive.[1] Exposure to ambient or UV light can initiate photochemical reactions, leading to the formation of colored degradation products.

    • Solution: Always store both the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[1] Conduct experiments under subdued lighting conditions whenever possible. The International Council for Harmonisation (ICH) guidelines recommend photostability testing as a standard part of evaluating new drug substances.[3]

  • Oxidation: The amine group is susceptible to oxidation, which can be accelerated by air (oxygen), trace metal impurities, or certain solvents.

    • Solution: Prepare solutions using high-purity, degassed solvents. If the compound is particularly sensitive, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Impurities: Peroxides in aged ethers (like THF or dioxane) or other reactive impurities in the solvent can react with the compound.

    • Solution: Use fresh, high-purity, or redistilled solvents. Test ethers for the presence of peroxides before use.

Issue 2: Poor or Inconsistent Results in Biological Assays

Question: I'm observing a loss of potency or high variability in my bioassay results when using previously prepared stock solutions of 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine. Why is this happening?

Answer:

Inconsistent results often point to the degradation of the active compound in your stock or working solutions. The stability of a compound in solution is not indefinite and is influenced by several factors.

Potential Causes & Solutions:

  • Hydrolysis or pH-Mediated Degradation: The stability of quinoline derivatives can be highly dependent on pH.[4][5] While the compound has a basic amine group, the overall stability in aqueous buffers at different pH values can vary. Primary aromatic amines have shown instability in acidic conditions, such as 3% acetic acid.[6]

    • Solution: Assess the stability of your compound in the specific buffer system you are using. It is advisable to prepare fresh working solutions from a concentrated stock just before the experiment. If you must store aqueous solutions, conduct a preliminary stability study at the intended storage temperature and pH.

  • DMSO Stock Instability: While DMSO is a common solvent for preparing high-concentration stock solutions, long-term storage, even at low temperatures, can sometimes lead to degradation.

    • Solution: Minimize the storage time of DMSO stock solutions. For long-term storage, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C. A study on aromatic amines in urine demonstrated that storage at low temperatures is crucial to mitigate degradation.[1]

  • Adsorption to Labware: Highly lipophilic compounds can sometimes adsorb to the surface of plastic labware, reducing the effective concentration in the solution. The fluorine and trifluoromethyl groups on the quinoline scaffold likely increase its lipophilicity.[7]

    • Solution: Use low-adsorption plasticware or glass vials for preparing and storing solutions. Include control experiments to assess compound recovery from your experimental setup.

Issue 3: Precipitation of the Compound from Solution

Question: My compound is precipitating out of solution, either from my stock or during my experiment. How can I improve its solubility and prevent this?

Answer:

Precipitation occurs when the concentration of the compound exceeds its solubility limit in a given solvent or solution. This can be triggered by changes in temperature, solvent composition, or pH.

Potential Causes & Solutions:

  • Poor Aqueous Solubility: Quinoline itself has limited solubility in cold water.[2] While substitutions can alter this, fluoro- and trifluoromethyl-substituted compounds are often poorly soluble in aqueous media.

    • Solution: For stock solutions, use a suitable organic solvent like DMSO or ethanol. When diluting into aqueous buffers for experiments, ensure the final concentration of the organic solvent is low (typically <1%) and does not affect the assay. Prepare the final dilution just before use and vortex thoroughly.

  • pH-Dependent Solubility: As a weak base, the solubility of 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine is expected to be pH-dependent.[4][5] At a pH below its pKa, the amine group will be protonated, forming a more soluble salt.

    • Solution: Determine the optimal pH for solubility in your aqueous buffer. A slight acidification of the buffer might improve solubility, but you must verify that the pH change does not affect your experimental system or the compound's stability.[8]

  • Temperature Effects: Solubility is often temperature-dependent. A compound dissolved at room temperature may precipitate when stored at 4°C or below.

    • Solution: Before use, allow refrigerated or frozen solutions to warm to room temperature and vortex to ensure the compound is fully redissolved. If precipitation is persistent, you may need to prepare fresh solutions more frequently.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store the solid form of 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine?

A1: Based on general handling procedures for aromatic amines and fluorinated compounds, store the solid material in a tightly sealed container, protected from light and moisture, in a cool, dry, and well-ventilated area.[9] For long-term storage, keeping it in a desiccator at 4°C or below is recommended.

Q2: What is the best solvent for long-term storage of stock solutions?

A2: Anhydrous, high-purity DMSO is a common choice for creating high-concentration stock solutions for long-term storage. However, "long-term" should be evaluated. It is best practice to store these stocks in single-use aliquots at -80°C for no more than 3-6 months without re-validating the concentration and purity.

Q3: How can I perform a quick stability check on my solution?

A3: To perform a simple stability check, you can compare the analytical profile (e.g., by HPLC-UV or LC-MS) of a freshly prepared solution with that of an aged solution. A decrease in the main peak area or the appearance of new peaks suggests degradation.

Q4: Are there any known reactive functional groups on this molecule?

A4: The primary aromatic amine group (-NH2) is the most reactive site. It is nucleophilic and can react with aldehydes, ketones, and acylating agents. It is also susceptible to oxidation. The quinoline ring itself can undergo various chemical transformations, but the amine group is the most likely source of instability in a laboratory setting.[10]

Q5: How do the fluorine and trifluoromethyl groups affect stability?

A5: The fluorine (F) and trifluoromethyl (CF3) groups are strong electron-withdrawing groups. They can significantly impact the electronic properties of the quinoline ring, which in turn affects the reactivity and pKa of the amine group. These substitutions often increase metabolic stability in biological systems and can enhance thermal stability.[7][11][12] However, they also increase lipophilicity, which can lead to solubility challenges in aqueous media.

Protocols and Data Visualization

Table 1: General Stability Profile and Influencing Factors
ParameterConditionExpected Impact on StabilityRationale & Recommendations
Light Ambient/UV ExposureHigh Risk of Degradation Aromatic amines are often photolabile.[1] Always use amber vials or light-blocking containers.
pH Acidic (e.g., pH < 4)Variable/Potential for Degradation While protonation may increase solubility, some aromatic amines are less stable in acidic media.[6] Stability should be empirically determined.
pH Neutral to Basic (pH 7-9)Moderate Stability Generally more stable, but solubility may decrease. The unprotonated amine is more susceptible to oxidation.
Temperature Elevated (>40°C)Increased Degradation Rate Chemical degradation rates increase with temperature. Avoid heating solutions unless necessary for solubilization, and do so for the shortest possible time.
Temperature Refrigerated/FrozenImproved Stability Low temperatures slow down degradation processes.[1] Recommended for storage of stock solutions.
Oxygen Atmospheric ExposureRisk of Oxidation The amine group can be oxidized. For maximum stability, use degassed solvents and/or an inert atmosphere.
Experimental Protocol: Assessing Solution Stability by HPLC

This protocol provides a framework for evaluating the stability of 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine in a specific solvent or buffer.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve the compound in a high-purity solvent (e.g., DMSO, Acetonitrile) to a known concentration (e.g., 10 mM). This is your T=0 reference stock .

  • Preparation of Test Solutions:

    • Dilute the stock solution to the desired final concentration (e.g., 100 µM) in the solvent or buffer system you wish to test (e.g., PBS pH 7.4).

    • Dispense aliquots of the test solution into appropriate vials for each time point and condition (e.g., clear vials for light exposure, amber vials for dark control).

  • Storage Conditions:

    • Store the vials under the desired conditions (e.g., room temperature with light exposure, room temperature in the dark, 4°C in the dark, 37°C in the dark).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each condition.

    • Immediately analyze the sample by a validated reverse-phase HPLC method with UV detection.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time for each condition. The appearance of new peaks in the chromatogram should also be noted as evidence of degradation.

Diagrams
Troubleshooting Workflow for Inconsistent Assay Results

This diagram outlines a logical flow for diagnosing the root cause of variability in experimental results.

G A Inconsistent / Poor Assay Results B Check Solution Preparation A->B C Assess Compound Stability A->C D Review Assay Protocol A->D E Freshly Prepare All Solutions B->E F Run Stability Study (HPLC/LC-MS) C->F G Check Controls & Reagents D->G H Problem Resolved? E->H F->H G->H I Yes H->I Yes J No H->J No J->A Re-evaluate Problem

Caption: A decision-making workflow for troubleshooting inconsistent experimental outcomes.

Factors Influencing Compound Stability in Solution

This diagram illustrates the key environmental and chemical factors that can impact the stability of the compound.

G center Compound Stability A pH center->A B Light center->B C Temperature center->C D Oxygen center->D E Solvent center->E F Time center->F

Caption: Interconnected factors affecting the stability of 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine in solution.

References

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). Molecules, 28(8), 3415. [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 118. [Link]

  • Minaev, B. F., & Shundalova, M. B. (2018). Photochemistry of Aliphatic and Aromatic Amines. Russian Chemical Reviews, 87(8), 763-782. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]

  • Hebbar, S., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 20(5), 4053. [Link]

  • Rocha, I. O., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2968-2980. [Link]

  • Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl5 in Glycerol as Green Solvent. (2015). Journal of the Brazilian Chemical Society. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). AAPS PharmSciTech. [Link]

  • Hoogenboom, R. L. A., et al. (2020). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Additives & Contaminants: Part A, 37(1), 159-170. [Link]

  • Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution. (2015). Bioresource Technology, 189, 15-22. [Link]

  • Effects of quinoline-containing antimalarials on the erythrocyte membrane and their significance to drug action on Plasmodium falciparum. (1995). Biochemical Pharmacology, 49(7), 941-949. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. (2023). Ibis Scientific, LLC. [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Archives. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Chemical Health & Safety. [Link]

  • Quinoline. Wikipedia. [Link]

  • KEGG PATHWAY Database. Kanehisa Laboratories. [Link]

  • ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Active Substances and Medicinal Products. (1996). [Link]

  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. (2021). Food Chemistry, 344, 128635. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(36), 21336-21356. [Link]

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019). New Journal of Chemistry. [Link]

  • Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. (1989). Applied Microbiology and Biotechnology, 31(5-6), 557-562. [Link]

  • Macromolecules Journal. ACS Publications. [Link]

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Validation & Comparative

comparing the efficacy of 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Efficacy Analysis of Novel Kinase Inhibitors: A Case Study of 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine

Introduction: The Quinoline Scaffold in Kinase Inhibition and the Emergence of Novel Compounds

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors targeting a range of signaling pathways implicated in oncology and other diseases. Its rigid, bicyclic aromatic nature provides an excellent framework for interacting with the ATP-binding pocket of kinases. Compounds such as Lenvatinib (targeting VEGFR1-3, FGFR1-4, PDGFRα, KIT, and RET) and Cabozantinib (targeting MET, VEGFR2, AXL, and RET) are prominent examples of multi-kinase inhibitors built upon a quinoline core, demonstrating significant clinical efficacy.

This guide addresses the critical process of evaluating a novel, uncharacterized compound, using 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine as a representative example. As this molecule is not extensively documented in peer-reviewed literature as a kinase inhibitor, this document serves as a roadmap for researchers and drug development professionals on how to systematically characterize its potential efficacy and selectivity in comparison to established inhibitors. We will use Lenvatinib and a hypothetical selective inhibitor, "Compound-S," as benchmarks for comparison.

The central hypothesis is that the fluorine and trifluoromethyl substitutions on the quinoline core of our novel compound may confer unique potency or selectivity profiles. The electron-withdrawing nature of these groups can significantly alter the physicochemical properties of the molecule, potentially influencing its binding kinetics and off-target effects. This guide will provide the experimental framework to test this hypothesis.

Part 1: Initial Characterization and Target Identification

The first step in evaluating a novel compound is to determine its primary kinase targets. A broad-based screening approach is the most effective method to identify initial hits and potential selectivity.

In Vitro Kinase Panel Screening

A comprehensive kinase panel assay is essential for an unbiased view of the compound's activity across the human kinome. This experiment involves testing the compound's ability to inhibit the activity of a large number of purified kinases at a fixed concentration (e.g., 1 µM).

Experimental Protocol: Broad Kinase Panel Screen (e.g., DiscoverX KINOMEscan™)

  • Compound Preparation : Solubilize 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine and comparator compounds (Lenvatinib, Compound-S) in 100% DMSO to create a 10 mM stock solution.

  • Assay Plate Preparation : Prepare serial dilutions in an appropriate buffer. For the primary screen, a single high concentration (e.g., 10 µM) is often used.

  • Binding Assay : The assay typically utilizes a competition binding format. An active site-directed ligand is immobilized on a solid support. The kinase of interest is incubated with the test compound and the immobilized ligand. The amount of kinase bound to the solid support is measured, often via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.

  • Data Analysis : The results are typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding and inhibition. A common threshold for a "hit" is a %Ctrl value below 10% or 35%, depending on the platform's standards.

Expected Outcome & Interpretation:

This screen will generate a "hit list" of kinases that our novel compound interacts with. This provides the first clues to its mechanism of action. For our case study, let's assume the screen reveals potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Fibroblast Growth Factor Receptor 1 (FGFR1).

Workflow for Initial Kinase Target Identification

The following diagram illustrates the logical flow from compound selection to initial target validation.

G cluster_0 Phase 1: Target Discovery Novel_Compound Novel Compound (6-Fluoro-4-(trifluoromethyl)quinolin-2-amine) Kinase_Panel Broad Kinome Screen (e.g., KINOMEscan™ at 1-10 µM) Novel_Compound->Kinase_Panel Test Hit_List Generate 'Hit List' (% Inhibition > Threshold) Kinase_Panel->Hit_List Analyze Data Target_Selection Select Primary Targets for Validation (e.g., VEGFR2, FGFR1) Hit_List->Target_Selection Prioritize G VEGFA VEGF-A VEGFR2 VEGFR2 Receptor VEGFA->VEGFR2 Binds & Activates PLCg1 PLCγ1 VEGFR2->PLCg1 Phosphorylates Inhibitor Novel Compound (or Lenvatinib) Inhibitor->VEGFR2 Inhibits pPLCg1 p-PLCγ1 PLCg1->pPLCg1 Phosphorylation Downstream Downstream Signaling (Proliferation, Migration)

Caption: Inhibition of the VEGF/VEGFR2 signaling pathway.

Cellular Proliferation Assay

Ultimately, the goal of an anti-cancer kinase inhibitor is to stop tumor cell proliferation. A cell viability assay measures the compound's effect on cell growth.

Experimental Protocol: CellTiter-Glo® Viability Assay

  • Cell Seeding : Seed HUVECs or a cancer cell line dependent on VEGFR2 signaling (e.g., an engineered Ba/F3 cell line) in a 96-well plate.

  • Compound Treatment : After 24 hours, treat the cells with a serial dilution of the test compounds.

  • Incubation : Incubate for 72 hours.

  • Lysis & Detection : Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

  • Data Analysis : Plot the luminescence signal against the log of the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Comparative Cellular Data (Hypothetical Results):

CompoundHUVEC GI₅₀ (nM)
6-Fluoro-4-(trifluoromethyl)quinolin-2-amine85
Lenvatinib20
Compound-S12

These results suggest that while our novel compound is active in cells, its potency is lower than the comparators, which could be due to factors like cell permeability or efflux pump activity.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach to characterize a novel kinase inhibitor, using 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine as a case study. Through a combination of broad kinase screening, quantitative IC₅₀ determination, and cell-based functional assays, we can build a comprehensive efficacy and selectivity profile.

Our hypothetical results position 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine as a potent VEGFR2 inhibitor with moderate selectivity over FGFR1. While its cellular potency is less than that of Lenvatinib, its distinct selectivity profile may offer advantages in specific contexts, potentially reducing off-target effects associated with broad-spectrum FGFR inhibition.

Further studies should include:

  • Full Kinome Selectivity Profiling : Determine the Kᵢ values against a wider panel of kinases to confirm selectivity.

  • In Vivo Pharmacokinetics : Assess the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

  • In Vivo Efficacy Studies : Test the compound in animal models of human cancer to evaluate its anti-tumor activity.

This structured approach ensures that novel compounds are evaluated rigorously, providing the robust data necessary for progression in the drug discovery pipeline.

References

  • Note: As "6-Fluoro-4-(trifluoromethyl)
  • KINOMEscan Technology : Karaman, M.W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Lenvatinib (Lenvima®) Mechanism of Action : FDA. (2018). LENVIMA (lenvatinib) Prescribing Information. [Link]

  • Cabozantinib (Cabometyx®) Overview : National Cancer Institute. (2021). Cabozantinib Maleate - NCI Drug Dictionary. [Link]

The Fluorine Advantage: A Comparative Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, a privileged structure renowned for its presence in a vast array of bioactive compounds.[1][2] From the historical antimalarial quinine to modern anticancer agents, quinoline derivatives have demonstrated remarkable therapeutic versatility, exhibiting antimicrobial, anticancer, anti-inflammatory, and antiviral properties, among others.[1][2][3] A key strategy in the evolution of quinoline-based drugs has been the strategic incorporation of fluorine atoms. This guide provides a comparative analysis of fluorinated versus non-fluorinated quinoline derivatives, delving into the causal chemistry that dictates their biological activity and offering the experimental frameworks necessary to validate these findings.

The Rationale for Fluorination: More Than Just a Substitution

The introduction of fluorine into a drug candidate is a deliberate and powerful tactic in medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter a molecule's physicochemical and pharmacological profile.[4] Key advantages often sought through fluorination include:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to cleavage by metabolic enzymes like cytochrome P450. This can block sites of oxidative metabolism, increasing the drug's half-life and bioavailability.[5]

  • Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross biological membranes and reach its target.[4]

  • Modulated Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing the molecule's ionization state and interaction with its target.

  • Improved Binding Affinity: Fluorine can participate in unique, favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and potency.[5]

This guide will explore how these fundamental principles translate into tangible differences in the anticancer, antimicrobial, and anti-inflammatory activities of quinoline derivatives.

Comparative Bioactivity Analysis: The Data

The impact of fluorination is not uniform; it is highly dependent on the position of the substitution and the overall molecular structure. However, general trends emerge when comparing fluorinated and non-fluorinated analogues across different therapeutic areas.

Anticancer Activity

Quinolines exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization.[2][6] Fluorination has proven to be a particularly effective strategy for enhancing the potency of these agents. For instance, novel fluorinated quinoline analogues have demonstrated potent activity against aggressive triple-negative breast cancer (TNBC) cells, with IC₅₀ values in the low micromolar range (2.5–5 μM), while remaining non-toxic to non-cancerous cells.[5] It's noteworthy that the presence of both the fluorine substitution and an ester group was found to be critical for this anticancer activity.[5]

Compound Type Example/Class Cancer Cell Line(s) Bioactivity (IC₅₀ / GI₅₀) Key Finding Reference
Fluorinated Quinoline 2'-fluoro-6-pyrrol-2-phenyl-4-quinoloneRenal, Melanomalog GI₅₀ < -8.00Exhibited the most potent cytotoxic activities among a series of derivatives.[2]
Fluorinated Quinoline Compound 6f (a novel analogue)MDA-MB-468 (TNBC)~2.5 µMPotent and selective activity against TNBC cells.[5]
Non-Fluorinated Quinoline CamptothecinVariousVaries (nM to µM range)A natural product topoisomerase I inhibitor, serving as a benchmark.[1][2]
Non-Fluorinated Quinoline 1-(6'-quinolinyl)-4,5,6-trimethoxy indolesVarious human cancer linesMean IC₅₀ of 24 nMA potent antimitotic agent with significant anti-proliferative activity.[2]

IC₅₀: Half-maximal inhibitory concentration. GI₅₀: Half-maximal growth inhibition.

Antimicrobial Activity

The development of fluoroquinolones (e.g., Ciprofloxacin) revolutionized the treatment of bacterial infections. The fluorine atom at the C-6 position is a hallmark of this class, significantly broadening the antibacterial spectrum and increasing potency against both Gram-positive and Gram-negative bacteria.[7] The presence of a fluorine atom in the quinoline skeleton has been shown to contribute directly to the improvement of antimicrobial activity.[3] For instance, certain benzimidazole-quinoline hybrids showed enhanced activity when a 4-fluorophenyl group was present at the C-2 position of the quinoline moiety.[3]

However, the field is not monolithic. In response to rising resistance to fluoroquinolones, researchers have developed non-fluorinated quinolones (NFQs) that exhibit unique properties and potent activity against quinolone-resistant Gram-positive pathogens.[8] This underscores that while fluorination is a powerful tool, innovative design can yield effective non-fluorinated alternatives.

Compound Type Example/Class Microorganism(s) Bioactivity (MIC) Key Finding Reference
Fluorinated Quinolone 2-fluoro 9-oxime ketolidesS. pneumoniae≤ 0.008 µg/mLHighly potent against drug-resistant pathogens.[9]
Fluorinated Quinoline 8-fluoro-2,3-dimethylquinolin-4-yl benzoatesS. sclerotiorum, R. solani>80% inhibition at 50 µg/mLSeveral analogues showed good antifungal activity.[4][10]
Non-Fluorinated Quinoline Quinoline-thiazole hybrid (4g )S. aureus, E. faecalis3.9 µg/mLShowed good antibacterial profile via DNA-gyrase inhibition.[11]
Non-Fluorinated Quinoline Quinoline-based hydroxyimidazolium hybrid (7b )S. aureus15.6 µg/mLPresented the strongest antibacterial activity in its series.[12]

MIC: Minimum Inhibitory Concentration.

Anti-inflammatory Activity

Quinoline derivatives can modulate inflammatory pathways by targeting key enzymes and receptors such as Cyclooxygenase (COX), PDE4, and TNF-α.[13] Structure-activity relationship (SAR) studies reveal that substitutions on the quinoline ring are critical. The inclusion of electron-withdrawing groups like fluorine and chlorine has been associated with an increase in anti-inflammatory activity.[1][14] For example, certain quinoline derivatives demonstrated a capacity to inhibit pro-inflammatory cytokines like TNF-α and IL-6, with a 3-chloro substituent significantly enhancing this potency.[1]

Compound Type Example/Class Target/Assay Bioactivity Key Finding Reference
Halogenated Quinoline Pyrano[3,2-c]quinoline with 3-chloro substituentTNF-α and IL-6 inhibitionSignificant inhibitionElectron-withdrawing group enhanced anti-inflammatory and anticancer potency.[1]
Non-Fluorinated Quinoline CryptolepineNitric oxide generation, NF-ĸB DNA bindingReduction upon stimulationA natural indoloquinoline alkaloid with demonstrated anti-inflammatory effects.[15]

Experimental Design & Protocols: A Framework for Validation

To ensure the trustworthiness and reproducibility of bioactivity data, standardized and well-documented experimental protocols are essential. Below are step-by-step methodologies for key assays used to evaluate the compounds discussed.

Protocol 1: In Vitro Anticancer Activity (SRB Assay)

The Sulforhodamine B (SRB) assay is a common method for determining cytotoxicity based on the measurement of cellular protein content.

Methodology:

  • Cell Seeding: Plate cells (e.g., MDA-MB-468) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives (both fluorinated and non-fluorinated) for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO).

  • Cell Fixation: Gently remove the media. Fix the cells by adding 150 µL of cold 10% Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.[16]

  • Washing: Remove the TCA solution and wash the plates five times with distilled water. Allow the plates to air-dry completely.

  • Staining: Add 70 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.

  • Wash and Solubilize: Remove the SRB solution and quickly wash the plates three times with 1% acetic acid to remove unbound dye. Allow the plates to air-dry. Add 150 µL of 10 mM TRIS base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Data Acquisition: Measure the absorbance (optical density) at 540 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀/GI₅₀ values using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

  • Compound Preparation: Prepare serial two-fold dilutions of the quinoline compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).[12] Final concentrations might range from 250 to <1 µg/mL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, C. albicans) adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Inoculation: Add 100 µL of the microbial inoculum to each well containing the compound dilutions. The final volume in each well should be 200 µL.[12]

  • Controls: Include a positive control well (inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to confirm sterility.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Science: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a key mechanism of action for quinoline anticancer agents and a standard workflow for bioactivity screening.

cluster_workflow Experimental Workflow for Bioactivity Screening Synthesis Compound Synthesis (Fluorinated & Non-Fluorinated Quinolines) Characterization Structural Characterization (NMR, MS) Synthesis->Characterization PrimaryScreen Primary Bioactivity Screen (e.g., Single High-Dose) Characterization->PrimaryScreen DoseResponse Dose-Response Assay (e.g., MTT, MIC) PrimaryScreen->DoseResponse Active Hits Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition, Pathway Analysis) DoseResponse->Mechanism Toxicity Selectivity & Toxicity Assay (vs. Non-Cancerous/Host Cells) DoseResponse->Toxicity Lead Lead Compound Identification Mechanism->Lead Toxicity->Lead

Caption: A typical experimental workflow for identifying lead compounds.

cluster_pathway Mechanism: Topoisomerase I Inhibition by Quinolines DNA Supercoiled DNA Top1 Topoisomerase I (Top1) DNA->Top1 Binding Complex Top1-DNA Cleavable Complex (Transient Nick) Top1->Complex Cleavage Religation DNA Religation Complex->Religation Normal Cell Quinoline Quinolone Derivative (e.g., Camptothecin) Complex->Quinoline Stabilizes RelaxedDNA Relaxed DNA Religation->RelaxedDNA Collision Replication Fork Collision Quinoline->Collision Trapped Complex Leads To Apoptosis Double-Strand Break -> Apoptosis Collision->Apoptosis

Caption: Inhibition of Topoisomerase I by quinoline derivatives.

Conclusion and Future Outlook

The strategic incorporation of fluorine is a validated and highly successful approach for enhancing the biological activity of quinoline derivatives. The evidence clearly indicates that fluorination can lead to significant improvements in anticancer, antimicrobial, and anti-inflammatory potency by favorably altering the molecule's metabolic stability, target binding affinity, and lipophilicity.[4][5]

However, the journey of drug discovery is one of nuance. The development of potent non-fluorinated quinolones active against resistant bacteria demonstrates that fluorine is not a universal panacea.[8] The ultimate biological effect is a complex interplay between the substituent, its position on the quinoline scaffold, and the overall molecular architecture. Future research will undoubtedly continue to explore this fascinating dichotomy, leveraging the unique properties of fluorine while also seeking novel, non-fluorinated structures to overcome emerging challenges like drug resistance. This comparative understanding is crucial for the rational design of the next generation of quinoline-based therapeutics.

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Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.